Carbocysteine-lysine, also known as S-carboxymethylcysteine lysine salt monohydrate (SCMC-Lys), is a molecule researched for its potential therapeutic benefits in respiratory diseases. While often categorized as a mucoactive drug, its properties extend beyond solely affecting mucus. Studies suggest it may also possess antioxidant and anti-inflammatory properties, making it a subject of interest in various research fields. [, , , , , ]
Carbocysteine-lysine is derived from carbocysteine, a biologically active dibasic amino acid characterized by a thiol group. The compound is often utilized in the treatment of chronic obstructive pulmonary disease (COPD) and other respiratory conditions, where it plays a crucial role in reducing mucus viscosity and promoting airway clearance . Its classification as a mucoactive agent highlights its importance in managing respiratory disorders.
The synthesis of carbocysteine-lysine involves a straightforward method that combines L-lysine and an aqueous solution of carbocysteine. The process can be summarized as follows:
The molecular structure of carbocysteine-lysine can be described by its molecular formula and a molecular weight of approximately 325.382 g/mol. The compound features:
This configuration allows for interactions with various biological targets, enhancing its therapeutic potential .
Carbocysteine-lysine participates in several significant chemical reactions relevant to its therapeutic action:
The mechanism of action of carbocysteine-lysine is multifaceted:
These mechanisms collectively enhance respiratory function and reduce exacerbations in chronic respiratory diseases.
Carbocysteine-lysine has several significant applications in medicine:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4